molecular formula C10H11ClN2O2 B13676726 Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride

Katalognummer: B13676726
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: BCEXAHBERXFHFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an ethyl ester in the presence of a base, followed by cyclization to form the pyrrolopyridine core. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it particularly effective as an enzyme inhibitor and receptor antagonist, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H11ClN2O2

Molekulargewicht

226.66 g/mol

IUPAC-Name

ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9;/h3-6H,2H2,1H3,(H,11,12);1H

InChI-Schlüssel

BCEXAHBERXFHFU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C=CNC2=NC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.